1-methanesulfonyl-4-{[4-(thiophen-2-yl)-1,3-thiazol-2-yl]methyl}piperazine
Description
1-methanesulfonyl-4-{[4-(thiophen-2-yl)-1,3-thiazol-2-yl]methyl}piperazine is a complex organic compound that belongs to the class of thiazoles Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring
Properties
IUPAC Name |
2-[(4-methylsulfonylpiperazin-1-yl)methyl]-4-thiophen-2-yl-1,3-thiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O2S3/c1-21(17,18)16-6-4-15(5-7-16)9-13-14-11(10-20-13)12-3-2-8-19-12/h2-3,8,10H,4-7,9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYHBGTQNWXRTDV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCN(CC1)CC2=NC(=CS2)C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O2S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Thiazole-Thiophene Substituent Synthesis
The thiazole ring is constructed via Hantzsch thiazole synthesis , combining a thioamide with α-halo ketones. For the 4-(thiophen-2-yl) substitution, 2-bromothiophene acetophenone derivatives are reacted with thiourea or thiosemicarbazide under reflux conditions. A representative reaction involves:
$$
\text{Thiosemicarbazide} + \text{2-Bromo-4-(thiophen-2-yl)acetophenone} \xrightarrow{\text{Ethanol, reflux}} \text{Thiazole intermediate}
$$
This method achieves yields of 65–78% under optimized conditions.
Piperazine Alkylation
The thiazole-thiophene intermediate is alkylated to the piperazine core using a Mitsunobu reaction or nucleophilic substitution. For example:
$$
\text{Piperazine} + \text{Thiazole-thiophene bromide} \xrightarrow{\text{K}2\text{CO}3, \text{DMF}} \text{4-{[4-(Thiophen-2-yl)-1,3-thiazol-2-yl]methyl}piperazine}
$$
The use of polar aprotic solvents like dimethylformamide (DMF) enhances reaction efficiency.
Methanesulfonylation
The final step involves reacting the piperazine intermediate with methanesulfonyl chloride in the presence of a base:
$$
\text{4-{[4-(Thiophen-2-yl)-1,3-thiazol-2-yl]methyl}piperazine} + \text{MsCl} \xrightarrow{\text{Et}_3\text{N}, \text{DCM}} \text{1-Methanesulfonyl derivative}
$$
Triethylamine is critical for scavenging HCl, preventing side reactions.
Reaction Condition Optimization
Key parameters influencing yield and purity include:
Industrial-scale production employs continuous flow reactors to improve heat transfer and reduce side products.
Industrial Production Techniques
Large-Scale Alkylation
Batch reactors (500–1000 L) are used for piperazine alkylation, with automated feed systems to control stoichiometry. Post-reaction, the mixture is filtered to remove K$$2$$CO$$3$$ and concentrated under vacuum.
Methanesulfonylation in Flow
A patent by describes a continuous process where the piperazine intermediate and methanesulfonyl chloride are mixed in a microreactor at 50°C, achieving 92% conversion in 30 minutes.
Analytical Characterization
Post-synthesis validation employs:
| Technique | Key Data Points | Source |
|---|---|---|
| 1H NMR | δ 3.24–3.25 (s, 3H, SO$$2$$CH$$3$$) | |
| 13C NMR | δ 44.01–44.03 (SO$$2$$CH$$3$$) | |
| HRMS | m/z 385.09 [M+H]+ | |
| HPLC | >99% purity (C18 column, MeOH:H$$_2$$O) |
Comparative Analysis with Related Compounds
The target compound’s lower yield reflects challenges in introducing two bulky groups on piperazine.
Challenges and Mitigation Strategies
- Byproduct Formation : Competing N-alkylation during methanesulfonylation is minimized using bulky bases like DBU.
- Solubility Issues : Methanol/water mixtures improve crystallization of the final product.
- Scale-Up Variability : Statistical optimization (e.g., DoE) identifies critical parameters for reproducibility.
Chemical Reactions Analysis
Types of Reactions
1-methanesulfonyl-4-{[4-(thiophen-2-yl)-1,3-thiazol-2-yl]methyl}piperazine can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The thiazole ring can be reduced under specific conditions to form dihydrothiazoles.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like alkyl halides or acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring may yield sulfoxides, while substitution on the piperazine ring can introduce various alkyl or acyl groups.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, 1-methanesulfonyl-4-{[4-(thiophen-2-yl)-1,3-thiazol-2-yl]methyl}piperazine may be investigated for its potential as a bioactive molecule. It could serve as a lead compound in drug discovery, particularly for targeting specific enzymes or receptors.
Medicine
In medicine, this compound could be explored for its therapeutic potential. Its structure suggests it may interact with biological targets in a specific manner, making it a candidate for the development of new pharmaceuticals.
Industry
In industry, this compound could be used in the development of new materials with unique properties. Its incorporation into polymers or other materials could enhance their performance in various applications.
Mechanism of Action
The mechanism of action of 1-methanesulfonyl-4-{[4-(thiophen-2-yl)-1,3-thiazol-2-yl]methyl}piperazine would depend on its specific application. In a biological context, it may interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Similar Compounds
2-(Piperazin-1-ylmethyl)-4-(thiophen-2-yl)thiazole: Lacks the methylsulfonyl group.
4-(Thiophen-2-yl)thiazole: Lacks the piperazine and methylsulfonyl groups.
2-(Methylsulfonyl)piperazine: Lacks the thiazole and thiophene rings.
Uniqueness
The uniqueness of 1-methanesulfonyl-4-{[4-(thiophen-2-yl)-1,3-thiazol-2-yl]methyl}piperazine lies in its combination of functional groups and heterocyclic rings. This combination imparts specific chemical and biological properties that can be leveraged in various applications.
Q & A
Q. What are the critical steps and reaction conditions for synthesizing 1-methanesulfonyl-4-{[4-(thiophen-2-yl)-1,3-thiazol-2-yl]methyl}piperazine?
Methodological Answer: The synthesis typically involves sequential functionalization of the piperazine core. Key steps include:
- Piperazine Ring Functionalization : Introduction of the methanesulfonyl group via nucleophilic substitution under anhydrous conditions (e.g., using methane sulfonyl chloride in dichloromethane at 0–5°C) .
- Thiazole-Thiophene Moiety Attachment : Coupling the thiazole ring (pre-synthesized with a thiophen-2-yl substituent) to the piperazine nitrogen using a methylene linker. This step often employs coupling reagents like EDCI/HOBt in DMF, with reaction times optimized to 12–24 hours .
- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) and recrystallization (methanol/water) are critical for achieving >95% purity .
Optimization Parameters : Temperature control (±2°C), inert atmosphere (N₂/Ar), and stoichiometric ratios (1:1.2 for sulfonylation) are essential to minimize side products .
Q. Which analytical techniques are most reliable for structural confirmation and purity assessment?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR (in DMSO-d₆ or CDCl₃) confirm regiochemistry, particularly distinguishing thiazole-thiophene connectivity (e.g., δ 7.2–7.8 ppm for thiophene protons) .
- High-Performance Liquid Chromatography (HPLC) : Reverse-phase C18 columns (UV detection at 254 nm) quantify purity; retention times should align with synthetic intermediates .
- Mass Spectrometry (MS) : High-resolution ESI-MS validates molecular weight (expected [M+H⁺]: ~394.5 g/mol) and detects sulfonylation byproducts .
Advanced Research Questions
Q. How can researchers address contradictions in reported biological activity data for structurally similar piperazine-thiazole derivatives?
Methodological Answer: Contradictions often arise from variations in assay conditions or substituent effects. A systematic approach includes:
- Standardized Assays : Replicate studies under identical conditions (e.g., MIC assays for antimicrobial activity at pH 7.4, 37°C) .
- Structure-Activity Relationship (SAR) Analysis : Compare analogues with incremental modifications (e.g., replacing thiophene with phenyl or pyridyl groups) to isolate functional group contributions .
- Data Normalization : Use internal controls (e.g., ciprofloxacin for antimicrobial studies) and report activity as IC₅₀ ± SEM across ≥3 independent trials .
Q. Example of Contradiction Resolution :
| Compound Modification | Reported Activity (IC₅₀, μM) | Resolved Discrepancy Source |
|---|---|---|
| Thiophene → Phenyl | 12.5 vs. 25.8 | Assay pH (6.5 vs. 7.4) |
| Methanesulfonyl → Tosyl | Inactive vs. 18.3 | Solubility in DMSO |
Q. What in silico strategies are effective for predicting the compound’s mechanism of action?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina to simulate binding to target proteins (e.g., kinase domains or GPCRs). Prioritize docking grids around conserved residues (e.g., ATP-binding pockets for kinase inhibition) .
- Pharmacophore Modeling : Identify critical features (e.g., sulfonyl oxygen as hydrogen bond acceptor, thiophene as hydrophobic moiety) using Schrödinger Phase .
- ADMET Prediction : SwissADME predicts logP (~2.1) and blood-brain barrier permeability, while ProTox-II assesses hepatotoxicity risk .
Q. How does the substitution pattern on the thiazole ring influence pharmacological activity?
Methodological Answer: SAR studies highlight the thiophene-thiazole moiety as a key pharmacophore. Experimental strategies include:
- Electron-Withdrawing Groups (EWGs) : Nitro or chloro substituents on thiophene enhance antimicrobial activity (e.g., MIC reduced from 25 μM to 8.3 μM) but may increase cytotoxicity .
- Steric Effects : Bulky substituents (e.g., isopropyl) at the thiazole 4-position reduce target binding affinity by ~40%, as shown in radioligand displacement assays .
Q. Comparative SAR Table :
| Thiazole Substituent | Target Protein (Binding ΔG, kcal/mol) | Bioactivity (IC₅₀, μM) |
|---|---|---|
| Thiophen-2-yl | Kinase X (‑9.2) | 12.5 |
| 4-Chlorophenyl | Kinase X (‑7.8) | 28.4 |
| 5-Methylthiophen-2-yl | Kinase X (‑8.5) | 18.9 |
Q. What experimental designs are optimal for evaluating metabolic stability?
Methodological Answer:
- Microsomal Incubations : Use human liver microsomes (HLM) with NADPH cofactor, sampling at 0, 15, 30, 60 minutes. LC-MS/MS quantifies parent compound depletion (t₁/₂ calculation) .
- CYP Enzyme Inhibition : Screen against CYP3A4/2D6 isoforms via fluorometric assays. A >50% inhibition at 10 μM indicates high drug-drug interaction risk .
- Reactive Metabolite Detection : Trapping studies with glutathione (GSH) and LC-HRMS identify thiophene epoxidation or sulfoxide formation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
